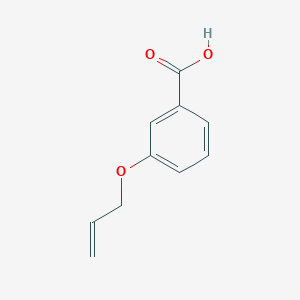

3-(allyloxy)benzoic acid

Description

Properties

IUPAC Name |

3-prop-2-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEBKXNYMWXFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424346 | |

| Record name | 3-Allyloxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103203-83-4 | |

| Record name | 3-Allyloxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(allyloxy)benzoic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-(allyloxy)benzoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction and Strategic Overview

This compound is an aromatic carboxylic acid derivative featuring an allyl ether functional group. This structural motif makes it a versatile building block, particularly for introducing the reactive allyl group into more complex molecules, enabling further chemical transformations such as cross-coupling reactions, olefin metathesis, or polymerization. The synthesis strategy hinges on the robust and well-established Williamson ether synthesis, a cornerstone of organic chemistry for forming carbon-oxygen bonds.[1]

The chosen method involves the reaction of 3-hydroxybenzoic acid with an allyl halide in the presence of a suitable base and solvent. This approach is favored for its high efficiency, operational simplicity, and the ready availability of starting materials.

The Core Chemistry: Williamson Ether Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis.[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

Mechanism Breakdown:

-

Deprotonation: The first step is the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid by a base. This is a critical activation step, as the resulting phenoxide ion is a much stronger nucleophile than the neutral phenol. The choice of a mild base like potassium carbonate (K₂CO₃) is deliberate; it is strong enough to deprotonate the phenol (pKa ≈ 10) but not the carboxylic acid (pKa ≈ 4), preventing unwanted side reactions.

-

Nucleophilic Attack: The newly formed phenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of the allyl halide (in this case, allyl bromide).[1]

-

Displacement: The attack occurs from the backside relative to the leaving group (bromide ion), leading to an inversion of stereochemistry if the carbon were chiral. In this concerted step, the carbon-oxygen bond is formed simultaneously as the carbon-bromine bond is broken.[1]

The SN2 pathway is highly favored in this synthesis because allyl bromide is a primary alkyl halide, which is sterically unhindered and thus highly susceptible to backside attack.[3] Using secondary or tertiary alkyl halides would risk promoting a competing elimination (E2) reaction.[2][3]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and rationales.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3-Hydroxybenzoic Acid | 138.12 | 5.00 g | 36.2 | 1.0 |

| Allyl Bromide | 120.98 | 5.25 g (3.8 mL) | 43.4 | 1.2 |

| Anhydrous Potassium Carbonate | 138.21 | 7.50 g | 54.3 | 1.5 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | - |

| Diethyl Ether | 74.12 | ~200 mL | - | - |

| 2M Hydrochloric Acid | 36.46 | ~50 mL | - | - |

| Brine (Saturated NaCl) | - | ~50 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (5.00 g, 36.2 mmol) and anhydrous potassium carbonate (7.50 g, 54.3 mmol).

-

Solvent and Reagent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the SN2 reaction.[2] Begin stirring the suspension.

-

Initiation of Reaction: Carefully add allyl bromide (3.8 mL, 43.4 mmol) to the stirring suspension using a syringe or dropping funnel. A slight excess of the alkylating agent is used to ensure the complete consumption of the starting phenol.

-

Heating: Heat the reaction mixture to 60-70 °C using an oil bath and maintain this temperature for 3-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting 3-hydroxybenzoic acid spot is no longer visible.

-

Work-up - Quenching and Filtration: After cooling the reaction mixture to room temperature, pour it into 150 mL of cold water. This step quenches the reaction and dissolves the inorganic salts (K₂CO₃ and KBr).

-

Acidification: Acidify the aqueous solution to a pH of approximately 2 by slowly adding 2M hydrochloric acid. This protonates the carboxylate group, causing the desired this compound product to precipitate out of the solution as a solid.

-

Isolation and Extraction: If the product precipitates cleanly, it can be collected by vacuum filtration. However, for higher purity, it is recommended to perform a liquid-liquid extraction. Transfer the acidified mixture to a separatory funnel and extract with diethyl ether (3 x 70 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white crystalline solid. Column chromatography can be used for even higher purity if necessary.[4]

Visualization of Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Expected signals include:

-

Aromatic protons (multiplets in the range of 7.0-8.0 ppm).

-

The vinyl proton of the allyl group (-CH=) as a multiplet around 5.9-6.1 ppm.

-

The terminal vinyl protons (=CH₂) as two distinct multiplets between 5.2-5.5 ppm.

-

The methylene protons adjacent to the ether oxygen (-O-CH₂-) as a doublet around 4.6 ppm.

-

A broad singlet for the carboxylic acid proton, typically above 10 ppm (this can vary and may exchange with D₂O).

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₁₀H₁₀O₃, MW = 178.18 g/mol ).

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

Safety and Handling

Adherence to standard laboratory safety protocols is mandatory.

-

3-Hydroxybenzoic Acid: May cause skin and serious eye irritation.[5] Handle with appropriate personal protective equipment (PPE).

-

Allyl Bromide: Is a lachrymator, toxic, and flammable. It is a suspected carcinogen. This reagent must be handled in a well-ventilated fume hood at all times. Wear gloves and eye protection.

-

N,N-Dimethylformamide (DMF): A skin and eye irritant. It is also a reproductive toxin. Avoid inhalation and skin contact.

-

Potassium Carbonate: An irritant. Avoid creating dust.

-

General Precautions: Wear safety goggles, a lab coat, and appropriate gloves throughout the procedure. Ensure all operations involving volatile or hazardous chemicals are performed in a fume hood.[6]

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to this compound from readily available starting materials. By understanding the SN2 mechanism and the specific roles of the base and solvent, researchers can confidently execute and, if necessary, adapt this protocol for their specific applications in drug discovery and materials science. Careful execution of the work-up and purification steps is essential for obtaining a product of high purity suitable for subsequent synthetic transformations.

References

An In-Depth Technical Guide to 3-(allyloxy)benzoic acid: Synthesis, Characterization, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 3-(allyloxy)benzoic acid. It will delve into its core identifiers, physicochemical properties, synthesis protocols, and its emerging role as a versatile building block in medicinal chemistry and materials science.

Compound Identification and Core Properties

This compound is an organic compound that features a benzoic acid scaffold with an allyloxy group at the meta-position. This unique combination of a carboxylic acid and a reactive allyl group makes it a valuable intermediate in organic synthesis.

| Identifier | Value | Source |

| CAS Number | 103203-83-4 | [1] |

| Molecular Formula | C10H10O3 | [1] |

| Molecular Weight | 178.19 g/mol | [1] |

| IUPAC Name | 3-(prop-2-en-1-yloxy)benzoic acid | N/A |

| MDL Number | MFCD00527900 | [1] |

Physicochemical Properties:

-

Appearance: Typically an off-white to white solid.

-

Purity: Commercially available in purities of ≥98%.

-

Storage: Should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Mechanism:

The synthesis starts with the deprotonation of the hydroxyl group of 3-hydroxybenzoic acid by a weak base, such as potassium carbonate (K2CO3), to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide and displacing the bromide ion to form the desired ether linkage.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions.

Materials:

-

3-hydroxybenzoic acid

-

Allyl bromide

-

Anhydrous potassium carbonate (K2CO3)

-

Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3-hydroxybenzoic acid (1 equivalent), anhydrous potassium carbonate (2-3 equivalents), and a suitable solvent such as DMF or acetone.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add allyl bromide (1.1-1.5 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux (around 60-80°C for DMF) and maintain for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify with 1 M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group protons (a multiplet around 6.0 ppm for the vinyl proton, and doublets around 5.3-5.5 ppm for the terminal vinyl protons, and a doublet around 4.6 ppm for the -OCH2- protons). The aromatic protons will appear in the range of 7.0-8.0 ppm.[2][3] The carboxylic acid proton will be a broad singlet at a downfield shift, typically above 10 ppm.[2][3]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the allyl group, the aromatic ring, and the carboxyl group.

-

FT-IR: The infrared spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-O stretching bands for the ether linkage.

Applications in Research and Drug Discovery

The dual functionality of this compound makes it a valuable building block in several areas:

-

Medicinal Chemistry: The allyl group serves as a handle for further chemical modifications, such as in "click chemistry" reactions or for the synthesis of more complex heterocyclic structures.[4] Derivatives of benzoic acid are explored for a wide range of biological activities, including as anti-inflammatory agents.[5][6][7] For instance, the core structure is relevant in the design of novel antagonists for receptors like P2Y14R, which are implicated in acute lung injury.[5]

-

Materials Science: The allyl group can participate in polymerization reactions, making it a useful monomer for the synthesis of functional polymers and coatings.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling benzoic acid derivatives should be followed.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, gloves, and a lab coat.[8][10]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[10]

-

Fire Safety: Combustible solid. Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[10][11]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water.[10] If inhaled, move to fresh air.[10] If swallowed, rinse mouth with water and seek medical attention.[10]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis and the reactive nature of its functional groups allow for its incorporation into a wide array of more complex molecules. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic endeavors.

References

- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. redox.com [redox.com]

- 9. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. capotchem.cn [capotchem.cn]

Spectroscopic Characterization of 3-(allyloxy)benzoic acid: A Technical Guide

Introduction

3-(allyloxy)benzoic acid is a bifunctional organic molecule incorporating a carboxylic acid, an aromatic ring, and an ether linkage with a terminal alkene. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel polymers, resins, and pharmaceutical intermediates. A thorough understanding of its chemical structure is paramount for its effective application and quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of this compound.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will present predicted spectroscopic data derived from the analysis of its constituent functional groups and by drawing close analogies to structurally related compounds. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The structure of this compound is presented below, with key atomic numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the protons of the allyl group, and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | - |

| Ar-H | 7.7 - 7.9 | Multiplet (m) | - |

| Ar-H | 7.3 - 7.5 | Multiplet (m) | - |

| -O-CH₂- | 4.6 - 4.7 | Doublet of triplets (dt) | J ≈ 5.0, 1.5 |

| =CH- | 5.9 - 6.1 | Multiplet (m) | - |

| =CH₂ (trans) | 5.4 - 5.5 | Doublet of quartets (dq) | J ≈ 17.0, 1.5 |

| =CH₂ (cis) | 5.2 - 5.3 | Doublet of quartets (dq) | J ≈ 10.5, 1.5 |

Interpretation and Rationale

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield (10-13 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring are in different chemical environments and will exhibit complex splitting patterns (multiplets) in the aromatic region (7.0-8.0 ppm). The protons ortho to the electron-donating allyloxy group will be more shielded (appear at a lower ppm) than those ortho and para to the electron-withdrawing carboxylic acid group.

-

Allyl Group Protons:

-

-O-CH₂-: These methylene protons are adjacent to an oxygen atom, which deshields them, causing them to appear around 4.6-4.7 ppm. They are coupled to the vinylic proton (=CH-), resulting in a doublet, and show long-range coupling to the terminal methylene protons (=CH₂), leading to a triplet-like pattern, hence a doublet of triplets.

-

=CH-: This vinylic proton is coupled to the adjacent methylene protons (-O-CH₂-) and the two terminal vinylic protons (=CH₂), resulting in a complex multiplet between 5.9 and 6.1 ppm.

-

=CH₂: The two terminal vinylic protons are diastereotopic and will appear as two distinct signals. The trans proton will resonate at a slightly higher chemical shift (5.4-5.5 ppm) than the cis proton (5.2-5.3 ppm). Both will appear as doublets of quartets due to geminal coupling with each other and cis/trans coupling with the =CH- proton.

-

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound would show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 170 - 173 |

| C -O (Aromatic) | 158 - 160 |

| C -COOH (Aromatic) | 131 - 133 |

| -O-C H₂- | 69 - 71 |

| =C H- | 132 - 134 |

| =C H₂ | 117 - 119 |

| Ar-C H | 115 - 130 (multiple signals) |

Interpretation and Rationale

-

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum (170-173 ppm).

-

Aromatic Carbons:

-

The carbon atom attached to the electron-donating allyloxy group (C-O) is deshielded and appears around 158-160 ppm.

-

The carbon atom to which the carboxylic acid group is attached (C-COOH) is also deshielded and resonates around 131-133 ppm.

-

The remaining four aromatic CH carbons will appear in the typical aromatic region of 115-130 ppm, with their specific chemical shifts influenced by the electronic effects of the substituents.

-

-

Allyl Group Carbons:

-

-O-CH₂-: The methylene carbon attached to the oxygen is found in the range of 69-71 ppm.

-

=CH-: The internal vinylic carbon appears around 132-134 ppm.

-

=CH₂: The terminal vinylic carbon is more shielded and resonates at approximately 117-119 ppm.

-

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Caption: General workflow for ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound would show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carboxylic acid, the C-O of the ether, the C=C of the alkene, and the aromatic C-H and C=C bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium, Sharp |

| C-H (Alkenyl) | 3000 - 3100 | Medium, Sharp |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| C=C (Aromatic) | 1580 - 1600, 1450 - 1500 | Medium to Strong |

| C=C (Alkene) | 1640 - 1650 | Medium |

| C-O (Ether) | 1200 - 1250 (Aryl-Alkyl) | Strong |

| C-O (Carboxylic Acid) | 1250 - 1300 | Strong |

| =C-H Bending (out-of-plane) | 910 - 990 | Strong |

Interpretation and Rationale

-

O-H Stretch: The most prominent feature will be a very broad absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is indicative of the carbonyl group of an aromatic carboxylic acid.

-

C-O Stretches: Strong bands will be observed for the C-O stretching of the aryl-alkyl ether (around 1200-1250 cm⁻¹) and the carboxylic acid (around 1250-1300 cm⁻¹).

-

C=C Stretches: Medium intensity bands for the aromatic ring will be present in the 1450-1600 cm⁻¹ region. A band around 1640-1650 cm⁻¹ will correspond to the C=C stretch of the allyl group.

-

=C-H Bending: A strong band in the 910-990 cm⁻¹ region is characteristic of the out-of-plane bending of the vinylic hydrogens of the allyl group.

Experimental Protocol: FTIR Spectroscopy

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

For this compound (Molecular Weight: 178.19 g/mol ), the mass spectrum, typically obtained using electrospray ionization (ESI), would show the molecular ion and several characteristic fragment ions.

| m/z | Predicted Ion | Interpretation |

| 179.07 | [M+H]⁺ | Protonated molecular ion |

| 177.06 | [M-H]⁻ | Deprotonated molecular ion |

| 137.06 | [M-C₃H₅]⁺ | Loss of the allyl group |

| 121.03 | [M-C₃H₅O]⁺ | Loss of the allyloxy group |

| 133.05 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 93.03 | [C₆H₅O]⁺ | Fragment from cleavage of the ether bond |

Interpretation and Fragmentation Pathways

-

Molecular Ion: In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 179. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be seen at m/z 177.

-

Fragmentation:

-

A common fragmentation pathway for ethers is the cleavage of the C-O bond. Loss of the allyl radical (C₃H₅•) from the molecular ion would result in a fragment at m/z 137.

-

Cleavage of the aryl-oxygen bond could lead to the loss of the allyloxy radical (C₃H₅O•), giving a fragment at m/z 121.

-

Decarboxylation (loss of COOH•) from the molecular ion would produce a fragment at m/z 133.

-

Further fragmentation of the aromatic ring can also occur, leading to smaller fragments.

-

Experimental Protocol: Mass Spectrometry (LC-MS)

Caption: A typical workflow for LC-MS analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. While based on established spectroscopic principles and data from analogous compounds, experimental verification is recommended for definitive structural confirmation. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and similar compounds, ensuring scientific rigor and reproducibility in research and development settings.

Section 1: Predicted Physicochemical Behavior & Core Attributes

An In-depth Technical Guide to the Solubility and Stability of 3-(allyloxy)benzoic acid

Introduction

This compound is a benzoic acid derivative characterized by the presence of an allyl ether group at the meta position. While the parent benzoic acid scaffold is common in pharmaceuticals, the specific combination of the carboxylic acid and the allyloxy group presents a unique set of physicochemical properties that must be thoroughly characterized during drug development. The carboxylic acid moiety is ionizable, significantly influencing solubility and interactions, while the allyloxy group can be susceptible to specific degradation pathways.[1][2]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. Initial literature searches indicate a lack of specific, publicly available quantitative data for this compound. Therefore, this document provides a foundational framework based on the well-documented behavior of analogous compounds—benzoic acid derivatives and allyloxy-containing molecules—and outlines the authoritative, field-proven methodologies required to generate a robust solubility and stability profile. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established regulatory standards.

Understanding the constituent parts of this compound allows us to predict its behavior and design a logical characterization strategy.

-

Carboxylic Acid Group: This is the primary driver of pH-dependent solubility. At physiological pH, the carboxylic acid will be largely deprotonated, enhancing aqueous solubility.[1] The pKa of benzoic acid is approximately 4.2[3]; while the allyloxy group may have a minor electronic effect, the pKa of this compound is expected to be in a similar range. This group is also a key hydrogen bond donor and acceptor.

-

Aromatic Ring: The benzene ring is hydrophobic and will contribute to low solubility in aqueous media at pH values below the pKa. It does, however, promote solubility in many organic solvents.[4][5]

-

Allyloxy Group: The ether linkage is generally stable, but the terminal allyl group presents a potential site for oxidative degradation. Furthermore, allyloxy moieties on aromatic rings can be susceptible to thermal rearrangement (e.g., Claisen rearrangement) under certain conditions.[6][7]

Based on these features, we can anticipate that this compound will exhibit low intrinsic aqueous solubility but good solubility in common organic solvents. Its stability will be highly dependent on pH, temperature, and the presence of oxidative agents.

Section 2: Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug candidate's fate, influencing everything from formulation and dosage to bioavailability. A thorough understanding of a compound's solubility in various pharmaceutically relevant media is therefore non-negotiable.

Quantitative Solubility Data Table

The following table outlines the essential solvents for characterization. The values are placeholders, intended to be populated by experimental data generated using the protocols described below. The selection of solvents is based on their relevance in different stages of drug development, from discovery screening to formulation.

| Solvent/Medium | Temperature (°C) | Predicted Solubility | Experimental Solubility (mg/mL) |

| Deionized Water | 25 | Low | User to determine |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | Moderate | User to determine |

| 0.1 N HCl (pH ~1) | 25 | Low | User to determine |

| Ethanol | 25 | High | User to determine |

| Methanol | 25 | High | User to determine |

| Acetone | 25 | High | User to determine |

| Dimethyl Sulfoxide (DMSO) | 25 | Very High | User to determine |

Experimental Workflow: Equilibrium Solubility Determination

The following diagram outlines the standard "shake-flask" method, a gold-standard technique for determining equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is designed to establish the equilibrium solubility, ensuring the solution is truly saturated.

-

Preparation: To a series of glass vials, add a known volume (e.g., 1 mL) of the desired solvent. Add an excess amount of this compound (e.g., 10-20 mg, ensuring solid remains after equilibration). The key is to have more solid than will dissolve.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium, typically 24 to 48 hours. Visual inspection should confirm that excess solid remains.

-

Phase Separation: Remove the vials from the shaker and allow them to stand at the same constant temperature to let undissolved solids settle. Carefully withdraw the supernatant using a syringe and pass it through a 0.45 µm filter (ensure the filter material is compatible with the solvent) to remove all particulate matter.

-

Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method). Analyze the diluted sample using a pre-validated, stability-indicating analytical method (see Section 4) to determine the concentration. Calculate the original solubility in mg/mL.[4]

Section 3: Stability Assessment & Forced Degradation

Forced degradation studies are a regulatory requirement and a cornerstone of drug development.[8][9] They are designed to deliberately stress the molecule to identify potential degradation pathways, elucidate the structure of degradation products, and develop a stability-indicating analytical method capable of separating the intact drug from its impurities.[10][11] The conditions are more severe than those used for long-term stability testing.[8][12]

Forced Degradation Workflow

The following workflow illustrates the logical progression of a forced degradation study as mandated by ICH guidelines.

Caption: Forced Degradation Study Workflow.

Protocols for Forced Degradation Studies

The goal of these protocols is to achieve a target degradation of 10-20%, which is sufficient to identify products without destroying the molecule entirely.[9] Samples should be taken at various time points (e.g., 0, 4, 8, 24, 48 hours) to track the degradation kinetics.

1. Hydrolytic Stability

-

Rationale: To assess susceptibility to degradation in acidic and basic environments, simulating conditions in the stomach and intestines, and guiding formulation pH. Ester and amide bonds are particularly prone to hydrolysis.[13]

-

Acidic Conditions: Dissolve the compound in a solution of 0.1 N HCl. If solubility is low, a co-solvent like acetonitrile or methanol can be used (not to exceed 50%). Heat the solution at an elevated temperature (e.g., 60-80 °C).

-

Basic Conditions: Dissolve the compound in a solution of 0.1 N NaOH. This is typically performed at room temperature due to the higher reactivity of base-catalyzed hydrolysis.

-

Neutral Conditions: Dissolve the compound in deionized water and heat to the same temperature as the acidic condition for comparison.

-

Sample Quenching: Before analysis, acidic samples should be neutralized with an equivalent amount of base, and basic samples with an equivalent amount of acid.

2. Oxidative Stability

-

Rationale: To test for susceptibility to oxidation. The allyloxy group, in particular, may be a site of oxidative attack.

-

Protocol: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Conduct the study at room temperature, protected from light.

3. Thermal Stability

-

Rationale: To evaluate the intrinsic stability of the molecule at elevated temperatures, which informs storage and handling requirements.[14] This is particularly important for allyloxy-aromatic compounds which may undergo rearrangement.[7]

-

Protocol:

-

Solid State: Place the solid powder in a vial and store it in an oven at an elevated temperature (e.g., 80 °C), potentially under high humidity (e.g., 75% RH).[15]

-

Solution State: Prepare a solution of the compound and store it in an oven at a similar temperature (e.g., 60-80 °C), protected from light.

-

4. Photostability

-

Rationale: To determine if the compound is degraded by exposure to light, as required by ICH Q1B guidelines.

-

Protocol: Expose both the solid compound and a solution of the compound to a controlled light source that provides both cool white fluorescent and near-UV light. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter. A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between thermal and photo-degradation.

Section 4: Analytical Methodologies for Quantification

A robust, validated analytical method is the linchpin of any solubility or stability study. The method must be "stability-indicating," meaning it can accurately measure the decrease of the active substance and separate it from any degradation products or impurities.[8][12]

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for this type of analysis due to its specificity, precision, and wide availability.

-

Rationale for Selection: Benzoic acid and its derivatives contain a chromophore (the benzene ring) that makes them readily detectable by UV spectroscopy. Reversed-phase HPLC is excellent for separating compounds of moderate polarity like this compound from potential, more polar degradants.

-

Starting HPLC Conditions (to be optimized):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 70:30 (A:B), ramp to 10:90 (A:B) over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~230 nm (a full UV scan should be performed to determine the optimal wavelength).

-

Column Temperature: 30 °C

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of quantification. For stability studies, peak purity analysis using a photodiode array (PDA) detector is essential to ensure co-elution of degradants is not occurring. For definitive identification of degradation products, fractions can be collected and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

Conclusion

The successful development of any new chemical entity, including this compound, is predicated on a meticulous and early characterization of its fundamental physicochemical properties. This guide provides the strategic framework and detailed protocols necessary to comprehensively evaluate its solubility and stability. By leveraging established methodologies for analogous compounds and adhering to international regulatory guidelines, researchers can generate the high-quality, reliable data required to make informed decisions, de-risk development, and accelerate the journey from laboratory to clinic. The application of these forced degradation and solubility profiling techniques will not only fulfill regulatory requirements but also provide critical insights into the molecule's behavior, guiding the formulation and ensuring the ultimate safety and efficacy of the final drug product.

References

- 1. researchgate.net [researchgate.net]

- 2. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermal rearrangement of ortho-allyloxypolyimide membranes and the effect of the degree of functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. acdlabs.com [acdlabs.com]

- 11. article.sapub.org [article.sapub.org]

- 12. nelsonlabs.com [nelsonlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. snscourseware.org [snscourseware.org]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-(Allyloxy)benzoic Acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-(allyloxy)benzoic acid, a versatile chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, a robust synthesis protocol, and its potential as a structural motif in the design of novel bioactive compounds.

Core Molecular Attributes

This compound is an aromatic carboxylic acid distinguished by an allyl ether substituent at the meta-position of the benzene ring. This unique combination of a reactive allyl group and a versatile carboxylic acid moiety makes it a valuable building block in organic synthesis.

Key Identifiers and Properties

A summary of the essential physicochemical properties of this compound is presented below. These data are critical for its application in experimental design, ensuring appropriate handling, and predicting its behavior in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.19 g/mol | [1] |

| CAS Number | 103203-83-4 | |

| Appearance | White to off-white solid | |

| Melting Point | 85-87 °C | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol, Ethyl Acetate) |

Rationale and Strategy for Synthesis

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis. This classic and reliable method involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenolic hydroxyl group of 3-hydroxybenzoic acid is deprotonated by a mild base to form a phenoxide ion. This nucleophile then attacks allyl bromide, displacing the bromide ion and forming the desired ether linkage.

The choice of a non-protic polar solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃), thereby enhancing the nucleophilicity of the phenoxide. The subsequent hydrolysis of the intermediate ester, if formed, or direct acidification of the reaction mixture yields the final carboxylic acid product. This method is favored for its high efficiency, operational simplicity, and the ready availability of starting materials.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents

-

3-Hydroxybenzoic acid

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure

-

Reaction Setup : To a solution of 3-hydroxybenzoic acid (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Addition of Allyl Bromide : To the stirring suspension, add allyl bromide (1.2-1.5 eq) dropwise at room temperature.

-

Reaction Execution : Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification : Acidify the aqueous solution to a pH of 2-3 using 1 M HCl. A precipitate will form.

-

Extraction : Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing : Wash the combined organic layers with water and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is paramount and is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the allyl group: a doublet for the two protons adjacent to the oxygen, a multiplet for the internal vinylic proton, and two distinct signals for the terminal vinylic protons. The aromatic protons will appear as a set of multiplets in the aromatic region, and a broad singlet for the carboxylic acid proton will be observed downfield.

-

¹³C NMR : The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. Key signals include those for the carboxylic carbon, the aromatic carbons (with the carbon attached to the ether oxygen shifted downfield), and the three distinct carbons of the allyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.

-

A sharp and strong C=O stretch from the carbonyl of the carboxylic acid, usually around 1680-1710 cm⁻¹.

-

C-O stretching vibrations for the ether linkage.

-

C=C stretching of the allyl group and aromatic ring.

-

Out-of-plane bending vibrations for the substituted benzene ring.

Role in Drug Discovery and Development

Benzoic acid derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.[2] The introduction of an allyloxy group at the meta-position offers several strategic advantages:

-

Structural Diversity : The allyl group provides a reactive handle for further chemical modifications through various reactions such as hydroformylation, epoxidation, or metathesis, allowing for the generation of diverse compound libraries.[3]

-

Modulation of Physicochemical Properties : The ether linkage and the hydrocarbon nature of the allyl group can influence the lipophilicity and metabolic stability of a parent compound, which are critical parameters for optimizing pharmacokinetic profiles.

-

Bioisosteric Replacement : The allyloxy-phenyl moiety can act as a bioisostere for other functional groups, enabling fine-tuning of ligand-receptor interactions.

Conclusion

This compound is a valuable and accessible chemical intermediate with well-defined properties and a straightforward synthesis. Its unique structural features, combining a carboxylic acid and a reactive allyl ether, make it an attractive starting material for the synthesis of complex molecules. For researchers and developers in the pharmaceutical and life sciences, this compound represents a versatile building block for creating novel chemical entities with potential therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this compound in research and development endeavors.

References

- 1. rsc.org [rsc.org]

- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of 3-(Allyloxy)benzoic Acid: A Technical Guide to Emerging Research Frontiers

For Immediate Release

[CITY, STATE] – This technical guide serves as an in-depth exploration of the untapped research potential of 3-(allyloxy)benzoic acid, a molecule poised at the intersection of synthetic chemistry, materials science, and pharmacology. Authored for researchers, scientists, and professionals in drug development, this document provides a strategic roadmap for investigating novel applications and derivatives of this versatile compound. By elucidating its core reactivity and proposing innovative research trajectories, we aim to catalyze the next wave of discovery in these critical scientific domains.

Foundational Chemistry and Synthesis of this compound

This compound is an aromatic carboxylic acid characterized by the presence of an allyl ether group at the meta position of the benzene ring. This unique structural combination of a reactive allyl group, a versatile carboxylic acid handle, and an aromatic scaffold makes it a compelling starting material for a diverse range of chemical transformations.

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, 3-hydroxybenzoic acid is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with an allyl halide, such as allyl bromide or allyl chloride, to yield the desired product.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Materials:

-

3-Hydroxybenzoic acid

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with acetone.

-

Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with 1M HCl, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Potential Research Area 1: Exploration of Novel Bioactive Derivatives

The inherent functionalities of this compound provide a launchpad for the synthesis of novel derivatives with potential therapeutic applications. The carboxylic acid group can be readily converted into esters, amides, and other functionalities, while the allyl group offers a site for various addition and rearrangement reactions. Benzoic acid and its derivatives have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6][7][8]

Synthesis of Ester and Amide Libraries for Antimicrobial Screening

The synthesis of ester and amide derivatives of this compound can be achieved through standard coupling reactions. These derivatives can then be screened for their activity against a panel of pathogenic bacteria and fungi. The lipophilicity and electronic properties of the ester and amide substituents can be systematically varied to establish structure-activity relationships (SAR).

Protocol 2: General Procedure for the Synthesis of Amide Derivatives of this compound

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Desired primary or secondary amine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2 hours or until the conversion to the acid chloride is complete (monitored by IR spectroscopy).

-

In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Slowly add the freshly prepared 3-(allyloxy)benzoyl chloride solution to the amine solution at 0 °C.

-

Let the reaction warm to room temperature and stir for 4-12 hours.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude amide by column chromatography or recrystallization.

Potential Research Area 2: Leveraging the Allyl Group for Advanced Synthesis

The allyl group is a versatile functional group that can participate in a variety of chemical transformations, including rearrangements, additions, and polymerizations.[9][10][11]

The Claisen Rearrangement: A Gateway to Substituted Phenols

Aryl allyl ethers, such as this compound, can undergo a thermal or Lewis acid-catalyzed[12][12]-sigmatropic rearrangement known as the Claisen rearrangement.[13] This reaction results in the formation of a C-allylated phenol, a valuable intermediate for the synthesis of more complex molecules. The regioselectivity of this rearrangement can be influenced by the substitution pattern on the aromatic ring.

Caption: Claisen rearrangement of this compound.

Polymerization and Material Science Applications

The allyl group of this compound can serve as a monomer for polymerization reactions.[9][12][14] While allyl monomers are known to polymerize with more difficulty than vinyl monomers, recent advances in catalysis have opened up new possibilities.[12][14] The resulting polymers, bearing carboxylic acid functionalities, could find applications in areas such as drug delivery, coatings, and functional materials. The polymerization can be initiated by free-radical or transition-metal catalysts.[9][12]

| Polymerization Method | Initiator/Catalyst | Potential Polymer Properties |

| Free-Radical Polymerization | Peroxides (e.g., di-tert-butylperoxide)[15] | Functional polymers with pendant carboxylic acid groups. |

| Transition Metal-Catalyzed Polymerization | Group VIII transition metal carbonyls[14] | Potentially higher molecular weight polymers with controlled architectures. |

Potential Research Area 3: Synthesis of Novel Heterocyclic Scaffolds

The combination of the carboxylic acid and the allyl group in this compound can be exploited for the synthesis of novel heterocyclic compounds. For instance, intramolecular cyclization reactions can be designed to construct fused ring systems containing oxygen or nitrogen, which are common motifs in biologically active natural products and pharmaceuticals.

Iodocyclization for the Synthesis of Dihydrofurans and Dihydropyrans

The reaction of the allyl group with an electrophilic iodine source can trigger an intramolecular cyclization with the carboxylic acid or a derivative, leading to the formation of furanone or pyranone ring systems. These heterocyclic cores are prevalent in a variety of bioactive molecules.

Caption: Experimental workflow for iodocyclization.

Conclusion and Future Outlook

This compound represents a molecule of significant, yet largely unexplored, potential. This guide has outlined several promising research avenues, from the development of novel bioactive agents to the synthesis of advanced materials and complex heterocyclic systems. The strategic combination of its functional groups provides a rich platform for chemical innovation. It is our hope that this technical guide will inspire and equip researchers to unlock the full potential of this versatile building block, leading to significant advancements in medicine, materials science, and beyond.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. What is Benzoic Acid used for? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Allyl group - Wikipedia [en.wikipedia.org]

- 11. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]

- 12. Transition metal-catalyzed polymerization of polar allyl and diallyl monomers | MRS Bulletin | Cambridge Core [cambridge.org]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]

3-(allyloxy)benzoic acid safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-(allyloxy)benzoic acid

This guide provides a detailed examination of the safety and handling protocols for this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere procedural lists to explain the causality behind each safety recommendation. The protocols described herein are designed as self-validating systems to ensure maximum safety and experimental integrity.

Compound Identification and Physicochemical Profile

This compound is an aromatic carboxylic acid derivative. Understanding its fundamental properties is the first step in a robust safety assessment. While comprehensive experimental data for this specific compound is limited, its structure—a benzoic acid core with an ether linkage to an allyl group—informs the necessary precautions by relating it to the known hazards of its constituent functional groups.

| Property | Data | Source |

| CAS Number | 103203-83-4 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.19 g/mol | [1] |

| Appearance | Solid (Assumed based on related compounds) | N/A |

| Hazard Summary | Irritant, Potential Skin Sensitizer | [1] |

Hazard Identification and Toxicological Assessment

The primary hazards associated with this compound are irritation and potential sensitization. The toxicological profile is inferred from available GHS classifications and data on structurally related compounds, such as benzoic acid and other isomers.

GHS Hazard Classification: Based on aggregated data, this compound is classified as an irritant.[1] The allyl group, in particular, is known to be associated with skin sensitization.

| GHS Hazard Code | Hazard Statement | Source |

| H317 | May cause an allergic skin reaction. | [1] |

| H319 | Causes serious eye irritation. | [1] |

| H335 | May cause respiratory irritation. | [2] |

| H315 | Causes skin irritation. | [2] |

Toxicological Narrative:

-

Eye and Skin Irritation: Direct contact with the solid or its dust can cause significant eye irritation and damage.[1][2] Skin contact may lead to irritation, and repeated exposure carries a risk of inducing an allergic skin reaction (sensitization).[1][3][4]

-

Respiratory Irritation: As with many finely divided organic solids, inhalation of dust can irritate the respiratory tract, leading to coughing and soreness.[2][3]

-

Combustible Dust Hazard: While not flammable in its bulk form, fine dust of organic compounds like this can form explosive mixtures with air if dispersed in sufficient concentration and exposed to an ignition source.[5]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls prioritizes engineering solutions over personal protective measures.

References

A Theoretical and Application-Focused Guide to 3-(Allyloxy)benzoic Acid for Advanced Research

This technical guide provides a comprehensive theoretical and practical overview of 3-(allyloxy)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and in-depth computational analysis of this compound. The content is structured to offer not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deep and applicable understanding.

Strategic Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of a 3-hydroxybenzoic acid derivative attacks an allyl halide.

Protocol: Williamson Ether Synthesis of this compound

-

Starting Material Preparation: Begin with 3-hydroxybenzoic acid. It is crucial to use a dry solvent, such as acetone or dimethylformamide (DMF), to prevent the unwanted hydrolysis of the allyl halide.

-

Deprotonation: Add a suitable base to the solution of 3-hydroxybenzoic acid to generate the phenoxide. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. The mixture is typically stirred at room temperature until the acid is fully deprotonated.

-

Nucleophilic Attack: Introduce allyl bromide to the reaction mixture. The reaction is then heated to reflux (around 60°C in DMF) to facilitate the nucleophilic attack of the phenoxide on the allyl bromide. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid, causing the product to precipitate. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Caption: Williamson ether synthesis of this compound.

Spectroscopic and Physicochemical Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques and analysis of its physical properties.

Physicochemical Properties

Based on data for benzoic acid and its derivatives, this compound is expected to be a white crystalline solid.[1] Its solubility in water is likely to be low but can be increased in hotter water or alkaline solutions due to the formation of the benzoate salt.[2] The introduction of the allyloxy group is expected to slightly increase its lipophilicity compared to 3-hydroxybenzoic acid.

| Property | Predicted Value/Observation | Source |

| CAS Number | 103203-83-4 | [3] |

| Molecular Formula | C₁₀H₁₀O₃ | [3] |

| Molecular Weight | 178.19 g/mol | [3] |

| Appearance | White crystalline solid | Inferred from[1] |

| Solubility | Slightly soluble in water | Inferred from[2] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include a multiplet for the vinyl protons of the allyl group (~5.9-6.1 ppm), two doublets for the terminal vinyl protons (~5.2-5.4 ppm), and a doublet for the methylene protons adjacent to the oxygen (~4.6 ppm). The aromatic protons will appear as a set of multiplets in the range of 7.0-8.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected around 167-172 ppm. The aromatic carbons will resonate in the 110-160 ppm region, with the carbon attached to the allyloxy group appearing more downfield. The carbons of the allyl group will be observed with the vinyl methine carbon around 132 ppm, the terminal vinyl methylene carbon around 118 ppm, and the oxymethylene carbon around 69 ppm.[4]

-

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. A broad O-H stretch from the carboxylic acid will be centered around 3000 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700 cm⁻¹. Aromatic C=C stretching vibrations will be seen in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the ether linkage will appear in the 1250-1050 cm⁻¹ range.

Theoretical Studies: A Quantum Chemical Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the electronic structure and reactivity of this compound. These theoretical studies are essential for understanding its chemical behavior and for designing new molecules with desired properties.[3][5][6][7]

Computational Methodology

A standard and reliable approach for the theoretical study of such organic molecules involves the use of the B3LYP functional with a 6-311++G(d,p) basis set, as implemented in software packages like Gaussian.[5] This level of theory provides a good balance between accuracy and computational cost for geometry optimization, vibrational frequency calculations, and electronic property predictions.[8]

Protocol: DFT Calculations

-

Molecular Structure Input: The initial 3D structure of this compound is drawn and pre-optimized using a molecular mechanics force field (e.g., MMFF94s).[8]

-

Geometry Optimization: The pre-optimized structure is then subjected to full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: From the optimized structure, various electronic properties are calculated, including:

-

HOMO-LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.[5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions and charge delocalization.[3]

-

Caption: A typical workflow for DFT calculations.

Predicted Theoretical Data

| Parameter | Predicted Value/Observation | Significance |

| HOMO Energy | (Calculated Value) eV | Relates to electron-donating ability |

| LUMO Energy | (Calculated Value) eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | (Calculated Value) eV | Indicator of chemical reactivity and stability[5] |

| Dipole Moment | (Calculated Value) Debye | Measures the polarity of the molecule |

Potential Applications in Drug Development and Beyond

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[7][9][10] The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents.

Potential Biological Activities

-

Antimicrobial and Antifungal Agents: Phenolic compounds and their derivatives are well-known for their antimicrobial properties.[10][11] The allyloxy group may modulate the lipophilicity and cell permeability of the benzoic acid core, potentially enhancing its antimicrobial efficacy.

-

Anti-inflammatory and Analgesic Properties: Many benzoic acid derivatives serve as non-steroidal anti-inflammatory drugs (NSAIDs).[12] The core structure of this compound could be a starting point for developing new anti-inflammatory agents.

-

Antiviral Activity: Certain benzoic acid esters have shown higher antiviral activity than their corresponding acids.[7] This suggests that derivatives of this compound could be explored for their antiviral potential.

-

VLA-4 Antagonists: Benzoic acid derivatives have been synthesized and evaluated as potent and orally active VLA-4 antagonists, which are important in treating inflammatory diseases.[11]

Role in Organic Synthesis

Beyond its potential biological activities, this compound is a versatile intermediate in organic synthesis. The allyl group can undergo a variety of chemical transformations, such as isomerization, oxidation, and addition reactions, allowing for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, further expanding its synthetic utility.[9]

Caption: Potential applications of this compound.

Conclusion and Future Directions

This technical guide has provided a detailed theoretical framework for the study of this compound. From its synthesis and characterization to its computational analysis and potential applications, this molecule represents a promising area for further research. Future experimental work should focus on the synthesis and thorough spectroscopic characterization of this compound to validate the theoretical predictions presented here. Furthermore, a systematic biological evaluation of this compound and its derivatives is warranted to explore its potential as a lead compound in drug discovery programs. The insights and protocols detailed in this guide serve as a solid foundation for such future investigations.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. researchgate.net [researchgate.net]

- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. rsc.org [rsc.org]

- 5. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectrabase.com [spectrabase.com]

- 11. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Leveraging 3-(allyloxy)benzoic Acid as a Versatile Building Block for Advanced Functional Polymers

An Application Guide for Researchers and Drug Development Professionals

Abstract

3-(allyloxy)benzoic acid is a bifunctional monomer of significant interest for the development of advanced polymers, particularly within the biomedical and pharmaceutical fields. Its unique structure, incorporating both a polymerizable allyl group and a versatile carboxylic acid moiety, offers a dual-pronged approach to polymer design. The carboxylic acid enables the formation of polyester and polyamide backbones through step-growth polymerization, while the pendant allyl group serves as a reactive handle for a multitude of post-polymerization modifications via efficient "click" chemistry, such as thiol-ene reactions. This application note provides a comprehensive guide to the properties, synthesis, and polymerization of this compound. It details field-proven protocols for polycondensation and post-polymerization functionalization, explains the scientific rationale behind methodological choices, and explores the potential applications of the resulting polymers in areas like controlled drug delivery and biomaterial engineering.[1][2][3]

Introduction: The Strategic Advantage of a Bifunctional Monomer

In the quest for novel polymeric materials with tailored properties, monomer design is paramount. This compound emerges as a strategic building block due to its inherent bifunctionality. This molecular architecture allows for the synthesis of polymers with precisely controlled backbone structures and pendant functionalities, a critical requirement for applications in drug delivery, tissue engineering, and advanced coatings.[1][4][5][6][7]

-

The Carboxylic Acid Group: This functionality is a cornerstone of classic polymer chemistry, readily participating in polycondensation reactions to form robust polyester or polyamide chains.[8][9] Furthermore, its acidic nature can be exploited to modulate the solubility and pH-responsiveness of the final polymer, and it provides a potential site for direct drug conjugation.[10]

-

The Allyl Group: The terminal double bond of the allyl group is a gateway to a vast array of chemical transformations. While direct free-radical polymerization of allyl monomers can be challenging due to side reactions like degradative chain transfer[11][12], the true power of the allyl group lies in its ability to undergo highly efficient post-polymerization modifications. Reactions like thiol-ene "click" chemistry, epoxidation, and dihydroxylation allow for the introduction of diverse functional groups onto a pre-formed polymer backbone, enabling the attachment of bioactive molecules, targeting ligands, or imaging agents.[1]

This guide will provide researchers with the foundational knowledge and practical protocols to harness the potential of this compound in their polymer development programs.

Monomer Profile and Synthesis

A thorough understanding of the monomer's properties is the first step in successful polymer synthesis.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀O₃ | PubChem[13] |

| Molecular Weight | 178.18 g/mol | PubChem[13] |

| Appearance | White to off-white solid | N/A (Typical) |

| IUPAC Name | 3-(prop-2-enoxy)benzoic acid | N/A |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DMSO) | N/A (Inferred) |

Representative Synthesis Protocol: Etherification of 3-Hydroxybenzoic Acid

The most direct route to this compound is the Williamson ether synthesis, starting from the readily available 3-hydroxybenzoic acid.